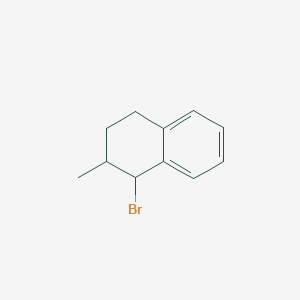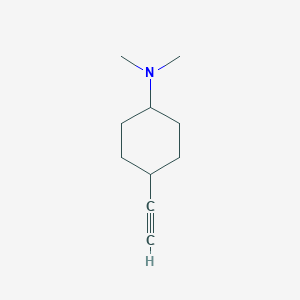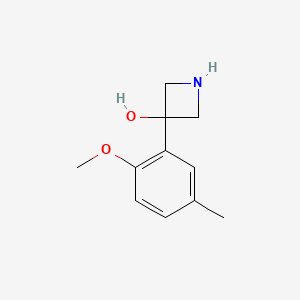
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it may be used to study the biological activities of azetidine derivatives . In industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the Suzuki–Miyaura coupling reaction, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved in other applications may include enzymes, receptors, and signaling pathways relevant to the biological or medicinal context.
Comparison with Similar Compounds
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as other azetidine derivatives and oxetane derivatives . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. For example, oxetane derivatives contain a four-membered ring with one oxygen atom instead of nitrogen, which can lead to different chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
UYEXHUUZMUHGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



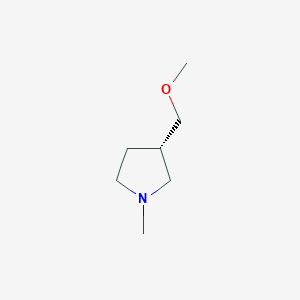
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
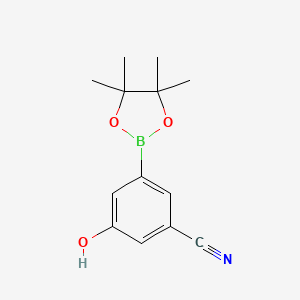
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
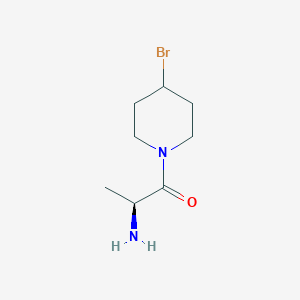
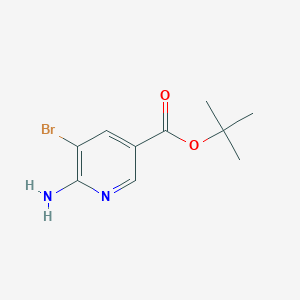

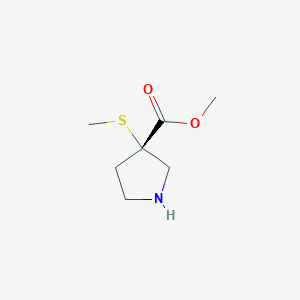
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

